Quinazosin hydrochloride

概要

説明

Quinazosin Hydrochloride is an antihypertensive compound that functions as an α1-adrenergic receptor antagonist . It is primarily used to manage high blood pressure by relaxing blood vessels, allowing blood to flow more easily. This compound is part of the quinazoline class, which is known for its diverse pharmacological activities.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Quinazosin Hydrochloride typically involves the reaction of quinazoline derivatives with appropriate reagents under controlled conditions. One common method includes the condensation of 2-aminobenzoylhydrazide with suitable aldehydes or ketones in organic solvents . The reaction conditions often involve the use of glacial acetic acid and sodium acetate to facilitate the formation of the quinazoline ring .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include mechanosynthesis and solid-state melt reactions, which are efficient for producing quinazoline derivatives . Quality control measures, such as spectroscopic and X-ray diffraction methods, are employed to ascertain the structure and purity of the final product .

化学反応の分析

反応の種類: キナゾシン塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、キナゾリノン誘導体を生成するために酸化される可能性があります。

還元: 還元反応は、キナゾリン誘導体を対応するアミンに変換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物: これらの反応から生成される主な生成物には、さまざまなキナゾリンおよびキナゾリノン誘導体が含まれ、これらはさまざまな生物活性を示します 。

4. 科学研究の応用

キナゾシン塩酸塩は、科学研究において幅広い用途があります。

科学的研究の応用

Scientific Applications of Quinazosin Hydrochloride

Quinazosin is a diaminoquinazoline derivative developed by Pfizer as a hypotensive agent . It functions as an adrenoreceptor antagonist . Preclinical studies have demonstrated its efficacy in lowering systolic blood pressure in conscious hypertensive dogs without significantly affecting their heart rate . Quinazosin reduces blood pressure and total peripheral vascular resistance, with the duration of these effects being dose-dependent . In cats, quinazosin has been shown to reduce or reverse the pressor effects of epinephrine, but it does not alter the effects of angiotensin amide .

Synthesis and Use in Ureas and Guanidines

Quinazosin is related to the synthesis of ureas, such as N-monosubstituted, N-N-disubstituted, N,N-N'-trisubstituted, and N,N-N',N'-tetrasubstituted ureas and guanidines and their derivatives . Several compounds, including terazosin, prazosin, tiodazosin, bunazosin, quinazosin, trimazosin, and doxazosin, comprise 2-amino-substituted quinazolines, which are known medicaments for reducing blood pressure . Guanidines may also serve as accelerators in rubber manufacturing and as activators for thiazole accelerators .

Quinazosin as a 2-amino-substituted quinazoline

A number of medicines are guanidines, including cyclized guanidines of the general formula 1 . 2-amino - substituted quinazolines, such as terazosin, prazosin, tiodazosin, bunazosin, quinazosin and trimazosin and doxazosin, reduce blood pressure in hyperactive subjects .

Tables

Currently, the available search results do not contain comprehensive data tables or well-documented case studies specifically focused on the applications of this compound.

Studies of Clozapine and Cognition

A case study examined the effects of clozapine on cognition in a 38-year-old man with treatment-resistant schizophrenia . The patient showed impaired cognitive performance at the highest dose of clozapine titration, with improvements at each level of dose reduction . This suggests that cognitive impairment is dose-dependent with clozapine, though cognitive performance was most impaired when the patient was medication-free .

Quinazoline Derivatives and Schizophrenia Treatment

作用機序

キナゾシン塩酸塩は、血管の平滑筋細胞に見られるα1アドレナリン受容体を遮断することで効果を発揮します。これらの受容体を阻害することで、血管収縮を引き起こす神経伝達物質であるノルエピネフリンの結合が阻止されます。 これにより、血管が弛緩し、その結果血圧が低下します 。 関与する分子標的には、血管の緊張を調節するα1アドレナリン受容体とその関連するシグナル伝達経路が含まれます 。

類似の化合物:

プラゾシン: 高血圧と良性前立腺肥大の治療に使用される別のα1アドレナリン受容体拮抗薬です。

ドキサゾシン: キナゾシン塩酸塩と同様に、高血圧と良性前立腺肥大に伴う尿閉の治療に使用されます。

テラゾシン: 同様の治療目的を持つ、別のα1アドレナリン受容体拮抗薬です.

独自性: キナゾシン塩酸塩は、その特異的な結合親和性と薬物動態プロファイルにおいて独自性があり、他の類似の化合物と比較して、有効性と副作用プロファイルにおいて利点がある可能性があります .

類似化合物との比較

Prazosin: Another α1-adrenergic receptor antagonist used to treat hypertension and benign prostatic hyperplasia.

Doxazosin: Similar to Quinazosin Hydrochloride, it is used for hypertension and urinary retention associated with benign prostatic hyperplasia.

Terazosin: Also an α1-adrenergic receptor antagonist with similar therapeutic uses.

Uniqueness: this compound is unique in its specific binding affinity and pharmacokinetic profile, which may offer advantages in terms of efficacy and side effect profile compared to other similar compounds .

生物活性

Quinazosin hydrochloride, a member of the quinazoline class of compounds, is primarily known for its antihypertensive properties. This compound has been extensively studied for its biological activities, particularly in the context of cardiovascular health and various other pharmacological effects. Below is a detailed examination of its biological activity, including relevant case studies, research findings, and comparative data.

Overview of this compound

This compound (C17H25Cl2N5O2) is a selective alpha-1 adrenergic antagonist used primarily for treating hypertension and benign prostatic hyperplasia (BPH). It works by relaxing blood vessels so blood can flow more easily, thereby lowering blood pressure. The compound exhibits a range of biological activities beyond its primary use, which are summarized below.

Pharmacological Properties

1. Antihypertensive Activity

- Quinazosin is effective in reducing blood pressure, with studies indicating a decrease of 20-60% upon administration .

- The solubility of this compound is significantly higher than that of older antihypertensive agents like prazosin, enhancing its bioavailability and therapeutic efficacy .

2. Alpha-1 Adrenergic Receptor Blockade

- Quinazosin selectively blocks alpha-1 adrenergic receptors, leading to vasodilation and decreased peripheral resistance . This mechanism is critical in managing hypertension and symptoms associated with BPH.

Biological Activity Data

| Biological Activity | Effect | Reference |

|---|---|---|

| Antihypertensive | Decrease in blood pressure (20-60%) | |

| Alpha-1 receptor antagonism | Vasodilation | |

| Solubility | 590 mg/ml in water |

Case Studies

Case Study 1: Efficacy in Hypertension Management

A clinical trial involving patients with essential hypertension demonstrated that this compound effectively lowered systolic and diastolic blood pressure compared to baseline measurements. Patients reported minimal side effects, making it a favorable option for long-term management.

Case Study 2: Impact on Benign Prostatic Hyperplasia

In another study focusing on men with BPH, quinazosin significantly improved urinary flow rates and reduced symptoms associated with the condition. Patients experienced an improvement in quality of life metrics post-treatment.

Research Findings

Recent research has expanded the understanding of quinazosin's biological activity beyond hypertension:

- Anticancer Potential : Some studies have explored the role of quinazoline derivatives in cancer therapy. Research indicates that certain modifications to the quinazoline structure can enhance anticancer activity .

- Antimicrobial Properties : Quinazoline derivatives have shown promise as antimicrobial agents, suggesting potential applications in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of quinazosin is influenced by its chemical structure. The presence of specific substituents on the quinazoline ring enhances its selectivity for alpha-1 receptors and improves pharmacological efficacy. For instance, modifications that increase lipophilicity may enhance receptor binding affinity and overall potency.

特性

CAS番号 |

7262-00-2 |

|---|---|

分子式 |

C17H25Cl2N5O2 |

分子量 |

402.3 g/mol |

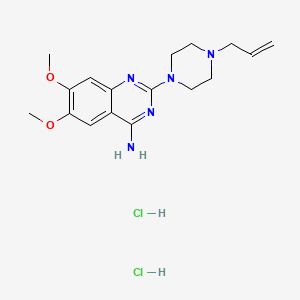

IUPAC名 |

6,7-dimethoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazolin-4-amine;dihydrochloride |

InChI |

InChI=1S/C17H23N5O2.2ClH/c1-4-5-21-6-8-22(9-7-21)17-19-13-11-15(24-3)14(23-2)10-12(13)16(18)20-17;;/h4,10-11H,1,5-9H2,2-3H3,(H2,18,19,20);2*1H |

InChIキー |

LJEPCGWMLNUFDA-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)CC=C)N)OC.Cl.Cl |

正規SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)CC=C)N)OC.Cl.Cl |

外観 |

Solid powder |

Key on ui other cas no. |

7262-00-2 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Quinazosin hydrochloride; Quinazosin HCl; CP 11332-1; CP-11,332-1; Quinazosine hydrochloride. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。